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molecular formula C13H9ClFN5S B180901 N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine CAS No. 177908-24-6

N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine

Cat. No. B180901
M. Wt: 321.76 g/mol
InChI Key: YQKGUXDBJONGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821240

Procedure details

148 g of 4-hydroxy-6-methylthiopyrimido[5,4-d]pyrimidine, 286 ml of hexamethyldisilazane, 333 g of 3-chloro-4-fluoroaniline and 15 g of p-toluenesulphonic acid are heated at 140° C. for 23 hours. The reaction mixture is cooled and, after addition of 4 l of methanol, heated at 100° C. for one hour. The methanol is distilled off and the residue is triturated three times with diethyl ether and filtered off with suction.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
286 mL
Type
reactant
Reaction Step One
Quantity
333 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C[Si](C)(C)N[Si](C)(C)C.[Cl:23][C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][C:30]=1[F:31])[NH2:27].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[Cl:23][C:24]1[CH:25]=[C:26]([NH:27][C:2]2[C:3]3[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:28]=[CH:29][C:30]=1[F:31]

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
OC=1C2=C(N=CN1)C=NC(=N2)SC
Name
Quantity
286 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
333 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is triturated three times with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1F)NC=1C2=C(N=CN1)C=NC(=N2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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